molecular formula C9H9ClN2O3 B1379569 Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate CAS No. 1803601-20-8

Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate

Cat. No.: B1379569
CAS No.: 1803601-20-8
M. Wt: 228.63 g/mol
InChI Key: LANIZQHHVOCSBP-UHFFFAOYSA-N
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Description

Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate: is a chemical compound with the molecular formula C₉H₉ClN₂O₃ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorination of methyl 6-aminopyridine-2-carboxylate followed by acylation with chloroacetyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Hydrolysis: 6-(2-chloroacetamido)pyridine-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of methyl 6-(2-chloroacetamido)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

    Methyl 6-aminopyridine-2-carboxylate: A precursor in the synthesis of methyl 6-(2-chloroacetamido)pyridine-2-carboxylate.

    6-(2-chloroacetamido)pyridine-2-carboxylic acid: A hydrolysis product of the ester compound.

    Methyl 6-chloropyridine-2-carboxylate: A related compound with a similar pyridine core but different functional groups.

Uniqueness: this compound is unique due to the presence of both the chloroacetamido and ester functional groups. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

methyl 6-[(2-chloroacetyl)amino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-15-9(14)6-3-2-4-7(11-6)12-8(13)5-10/h2-4H,5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANIZQHHVOCSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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